molecular formula C34H34ClN3O5 B13725804 N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride

Cat. No.: B13725804
M. Wt: 600.1 g/mol
InChI Key: XXBNJTHAAWGIEN-UHFFFAOYSA-N
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Description

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines isoquinoline and acridine moieties, which are known for their biological activities and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The acridine moiety can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a carbonyl compound . The final coupling step to form the desired compound typically involves amide bond formation under mild conditions using coupling reagents such as EDCI or HATU .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroacridine derivatives, and substituted aromatic compounds, which can further be utilized in various chemical transformations.

Scientific Research Applications

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and neuroprotective properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The isoquinoline and acridine moieties can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. Additionally, the compound may modulate signaling pathways by binding to specific receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    Acridine derivatives: Widely studied for their anticancer and antimicrobial activities.

Uniqueness

N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is unique due to its combination of isoquinoline and acridine moieties, which endows it with a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H34ClN3O5

Molecular Weight

600.1 g/mol

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-29-6-4-5-27-32(29)36-28-17-23(9-12-26(28)33(27)38)34(39)35-25-10-7-21(8-11-25)13-15-37-16-14-22-18-30(41-2)31(42-3)19-24(22)20-37;/h4-12,17-19H,13-16,20H2,1-3H3,(H,35,39)(H,36,38);1H

InChI Key

XXBNJTHAAWGIEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl

Origin of Product

United States

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